2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(2-methylphenyl)acetamide
Description
This compound is a pyrimidoindole derivative featuring an 8-methyl-substituted indole core fused with a pyrimidine ring and an N-(2-methylphenyl)acetamide side chain. Its molecular formula is C₂₁H₁₉N₃O₂ (based on structural analogs in and ), with a molecular weight of ~345.4 g/mol. The pyrimido[5,4-b]indole scaffold is notable for its planar aromatic system, which facilitates interactions with biological targets such as Toll-like receptors (TLRs) or enzymes via π-π stacking and hydrogen bonding . The 2-methylphenyl group on the acetamide moiety introduces steric and electronic effects that may influence solubility, bioavailability, and target binding compared to other substituents .
Properties
IUPAC Name |
2-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-12-7-8-16-14(9-12)18-19(23-16)20(26)24(11-21-18)10-17(25)22-15-6-4-3-5-13(15)2/h3-9,11,23H,10H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNSZPNDIVSVED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC(=O)NC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(2-methylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The initial step involves the synthesis of the pyrimidine ring. This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.
Indole Ring Formation: The next step involves the formation of the indole ring. This can be accomplished through the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst.
Fused Ring Formation: The pyrimidine and indole rings are then fused together through a cyclization reaction. This step often requires the use of strong acids or bases and elevated temperatures to facilitate the formation of the fused ring system.
Functional Group Introduction: The final step involves the introduction of the acetamide and methyl groups. This can be achieved through acylation and alkylation reactions using appropriate reagents such as acetic anhydride and methyl iodide.
Industrial Production Methods
Industrial production of 2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(2-methylphenyl)acetamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(2-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups such as halogens or alkyl groups are introduced using reagents like halogenating agents or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents (e.g., chlorine, bromine), alkyl halides, catalysts (e.g., Lewis acids).
Major Products Formed
Oxidation: Oxo derivatives with additional oxygen atoms.
Reduction: Reduced forms with fewer oxygen atoms or hydrogenated products.
Substitution: Halogenated or alkylated derivatives with new functional groups.
Scientific Research Applications
2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(2-methylphenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways, leading to disruption of cellular processes.
DNA Intercalation: Intercalating into DNA strands, causing DNA damage and inhibiting replication and transcription.
Receptor Binding: Binding to specific receptors on the cell surface, triggering signaling pathways that lead to cellular responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold Variations
Compounds sharing the pyrimido[5,4-b]indole core but differing in substituents include:
- N-(2-Trifluoromethylbenzyl) analog (BE31413) : Replaces the 2-methylphenyl group with a 2-(trifluoromethyl)benzyl moiety, increasing molecular weight to 414.38 g/mol (). The electron-withdrawing CF₃ group enhances lipophilicity and metabolic stability but may reduce solubility.
Acetamide Side Chain Modifications
Key analogs with variable acetamide substituents:
N-(2,3-Dimethylphenyl)acetamide () : Replaces 2-methylphenyl with 2,3-dimethylphenyl, adding steric bulk. Molecular weight: ~437.3 g/mol .
N-Cyclopentyl/N-Cyclobutyl analogs (Compounds 11, 12 in ) : Aliphatic substituents improve solubility but reduce aromatic interactions. Yields: 73.5–76% using HATU-mediated coupling.
N-(Naphthalen-2-yl) analog (Compound 18 in ) : A bulky aromatic group enhances π-π interactions but may hinder membrane permeability. Yield: 61% .
Structural and Functional Data Table
Key Observations
Substituent Impact :
- Electron-withdrawing groups (CF₃, Cl) : Increase target affinity but may reduce aqueous solubility ().
- Aliphatic groups (cyclopentyl, cyclobutyl) : Enhance solubility but reduce aromatic interactions ().
Synthetic Efficiency: Pyrimidoindoles generally achieve higher yields (>50%) compared to triazinoindoles (~31–95%), likely due to better reactivity of the pyrimidine core ().
Biological Activity
2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(2-methylphenyl)acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties based on various research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 350.4 g/mol. Its structure features a pyrimido[5,4-b]indole core, which is known for its significant biological activity.
The biological effects of this compound are attributed to its interactions with various molecular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that play crucial roles in cellular processes.
- Receptor Modulation : It interacts with receptors that influence signaling pathways.
- Antioxidant Activity : The compound has potential antioxidant properties, which may protect against oxidative stress.
Anticancer Activity
Research indicates that 2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(2-methylphenyl)acetamide exhibits significant anticancer properties. A summary of relevant studies is presented in the table below:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MV4-11 (acute biphenotypic leukemia) | 0.3 | Inhibition of MEK1/2 kinases |
| Study 2 | MOLM13 (acute monocytic leukemia) | 1.2 | Downregulation of phospho-ERK1/2 |
| Study 3 | MCF7 (breast cancer) | 0.46 | CDK2 inhibition |
These findings suggest that the compound can induce cell cycle arrest and apoptosis in cancer cells.
Anti-inflammatory Activity
The compound has shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators. Its mechanism likely involves modulation of NF-kB signaling pathways and reduction of reactive oxygen species (ROS).
Antimicrobial Activity
Preliminary studies indicate that this compound may possess antimicrobial properties against various bacterial strains. Further research is needed to confirm these effects and elucidate the underlying mechanisms.
Case Studies
- Anticancer Efficacy : In a study involving human leukemia cell lines, the compound demonstrated potent cytotoxicity with an IC50 value significantly lower than many existing chemotherapeutics.
- Inflammatory Response : In vitro assays showed that treatment with this compound led to a marked decrease in TNF-alpha production in activated macrophages.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
